molecular formula C15H14 B1601919 4,5-Dimethyl-9H-fluorene CAS No. 65360-19-2

4,5-Dimethyl-9H-fluorene

Cat. No. B1601919
CAS RN: 65360-19-2
M. Wt: 194.27 g/mol
InChI Key: HMXJAHRAHSSFMI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-9H-fluorene is characterized by two benzene rings linked with a five-membered ring . The fluorene molecule is nearly planar, although each of the two benzene rings is coplanar with the central carbon .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4,5-Dimethyl-9H-fluorene . In case of accidental release, it is advised to ensure adequate ventilation and use personal protective equipment .

Future Directions

Fluorene derivatives, including 4,5-Dimethyl-9H-fluorene, have potential applications in various fields. For instance, they have been studied for their use in perovskite solar cells . The development of high-efficiency thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs) is another area of interest .

properties

IUPAC Name

4,5-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-5-3-7-12-9-13-8-4-6-11(2)15(13)14(10)12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXJAHRAHSSFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=CC=CC(=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559726
Record name 4,5-Dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-9H-fluorene

CAS RN

65360-19-2
Record name 4,5-Dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dimethylfluorenone (7.0 g, 32.8 mmol), methanol (100 mL), ethyl acetate (50 mL), acetic acid (20 mL) and palladium hydroxide (20% on carbon, water content 44.43%, 1.0 g) was hydrogenated in a shaker at 35-40psi of hydrogen for 3.5 hr. The reaction was monitored by TLC (silica, 10% ethyl acetate/hexane). The catalyst was filtered off and the solvent was removed in vacuum, the residue was diluted with water (150 mL). The product was extracted with ethyl acetate (3×50 mL) and dried over magnesium sulfate. Evaporation of the solvent afforded 5.8 g (91.2%) of 4,5-dimethylfluorene.
Name
4,5-dimethylfluorenone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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